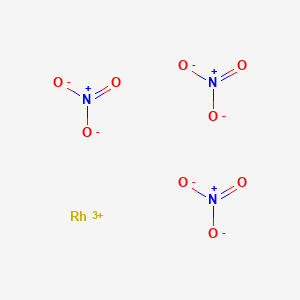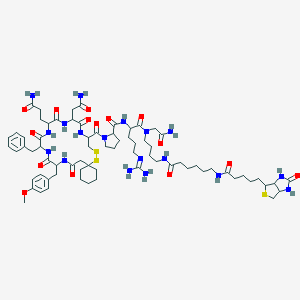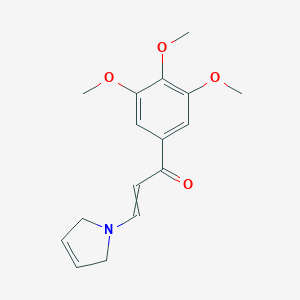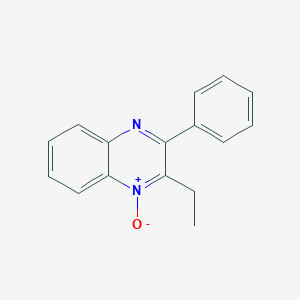![molecular formula C16H11N3O B155710 6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one CAS No. 137612-86-3](/img/structure/B155710.png)
6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one is a heterocyclic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique fused ring structure, which includes both quinoline and benzodiazepine moieties. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one typically involves the acylation of 5-acetylbenzodiazepin-2-ones with o-nitrobenzoyl chloride in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloroethane. The resulting 1-(2-nitrobenzoyl)amides undergo catalytic hydrogenation in the presence of a skeletal nickel catalyst, leading to reductive cyclization and formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent yields and product quality.
Chemical Reactions Analysis
Types of Reactions
6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Catalytic hydrogenation can reduce nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzodiazepines and quinazolinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new anxiolytic and sedative drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and sedative effects. The compound may also interact with other signaling pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Gidazepam: Another benzodiazepine derivative with anxiolytic properties.
Phenazepam: A benzodiazepine used for its sedative and anxiolytic effects.
Cinazepam: Known for its hypnotic and sedative properties.
Uniqueness
6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one is unique due to its fused quinoline and benzodiazepine structure, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
6,11-dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c20-16-11-9-10-5-1-2-6-12(10)17-15(11)18-13-7-3-4-8-14(13)19-16/h1-9H,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZZFLZRMSJXTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)NC4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)


![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)






![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)


